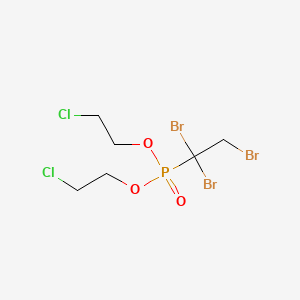
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate is an organophosphorus compound characterized by the presence of both chloroethyl and tribromoethyl groups attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate typically involves the reaction of 2-chloroethanol with phosphorus trichloride, followed by the addition of 1,1,2-tribromoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
PCl3+2ClCH2CH2OH→(ClCH2CH2O)2PCl+2HCl
(ClCH2CH2O)2PCl+Br3CCH2OH→(ClCH2CH2O)2P(OCH2CBr3)+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl and tribromoethyl groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The phosphonate ester bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids or phosphine oxides.
Reduction: Formation of reduced phosphonates.
Hydrolysis: Formation of phosphonic acids and corresponding alcohols.
Applications De Recherche Scientifique
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target and the conditions of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-chloroethyl) phosphate
- Bis(2-chloroethyl) ether
- Bis(2-chloroethyl) sulfide
Uniqueness
Bis(2-chloroethyl) (1,1,2-tribromoethyl)phosphonate is unique due to the presence of both chloroethyl and tribromoethyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
57415-87-9 |
|---|---|
Formule moléculaire |
C6H10Br3Cl2O3P |
Poids moléculaire |
471.73 g/mol |
Nom IUPAC |
1-[bis(2-chloroethoxy)phosphoryl]-1,1,2-tribromoethane |
InChI |
InChI=1S/C6H10Br3Cl2O3P/c7-5-6(8,9)15(12,13-3-1-10)14-4-2-11/h1-5H2 |
Clé InChI |
RCYLEDGLRFDBPH-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OP(=O)(C(CBr)(Br)Br)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


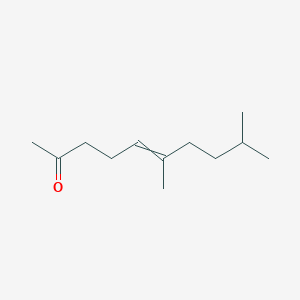

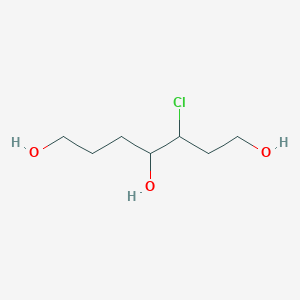

![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)



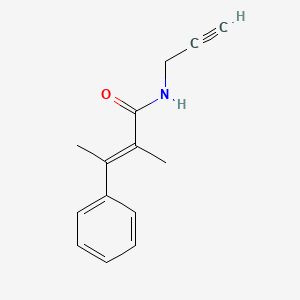
![5-(Dimethylamino)-2-[(methoxyimino)methyl]penta-2,4-dienenitrile](/img/structure/B14629681.png)
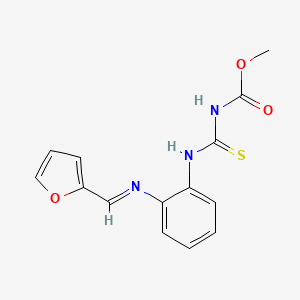


![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
